Óxido de estaño(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

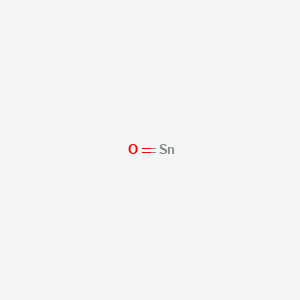

Tin(II) oxide, also known as stannous oxide, is a chemical compound with the formula SnO. It consists of tin and oxygen, where tin has an oxidation state of +2. This compound exists in two forms: a stable blue-black form and a metastable red form. Tin(II) oxide is an important material in various industrial and scientific applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

- Tin(II) oxide can be synthesized by heating tin(II) oxalate (stannous oxalate) in the absence of air or under a carbon dioxide atmosphere. The reaction is as follows:

Laboratory Preparation: SnC2O4⋅2H2O→SnO+CO2+CO+2H2O

Hydrate Method: Blue-black SnO can be produced by heating the tin(II) oxide hydrate, SnO·xH₂O, which is precipitated when a tin(II) salt reacts with an alkali hydroxide such as sodium hydroxide.

Industrial Production Methods:

Direct Oxidation: Industrially, tin(II) oxide can be produced by the direct oxidation of tin metal in the presence of atmospheric oxygen.

Types of Reactions:

- Tin(II) oxide burns in air with a dim green flame to form tin(IV) oxide (SnO₂):

Oxidation: 2SnO+O2→2SnO2

When heated in an inert atmosphere, tin(II) oxide undergoes disproportionation to form tin metal and tin(III) oxide (Sn₃O₄), which further reacts to give tin(IV) oxide and tin metal:Disproportionation: 4SnO→Sn3O4+Sn

Sn3O4→2SnO2+Sn

Common Reagents and Conditions:

Acidic and Basic Conditions: Tin(II) oxide is amphoteric, dissolving in strong acids to form tin(II) salts and in strong bases to form stannites containing Sn(OH)₃⁻.

Major Products:

Tin(IV) oxide (SnO₂): Formed through oxidation.

Tin metal (Sn): Formed through disproportionation.

Aplicaciones Científicas De Investigación

Tin(II) oxide has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Target of Action

Tin(II) oxide, also known as stannous oxide, is an inorganic compound composed of tin and oxygen where tin has the oxidation state of +2 . It primarily targets the oxidation-reduction processes in various chemical reactions .

Biochemical Pathways

Tin(II) oxide affects the oxidation-reduction pathways in biochemical reactions . It is thought to reduce copper(I) to metallic clusters in the manufacture of so-called "copper ruby glass" .

Pharmacokinetics

It is known that tin(ii) oxide is insoluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of Tin(II) oxide’s action primarily involve changes in oxidation states. For instance, Tin(II) oxide can burn in air with a dim green flame to form SnO2 .

Action Environment

The action, efficacy, and stability of Tin(II) oxide are influenced by environmental factors such as temperature and atmospheric conditions. For example, at 300°C, the oxidation of Tin(II) oxide to Tin(IV) oxide proceeds incandescently . Furthermore, Tin(II) oxide is amphoteric, dissolving in strong acid to give tin(II) salts and in strong base to give stannites containing Sn(OH)3− .

Comparación Con Compuestos Similares

Tin(IV) oxide (SnO₂): Unlike tin(II) oxide, tin(IV) oxide is a tetravalent compound and is more stable. It is widely used in gas sensors and as a catalyst.

Lead(II) oxide (PbO): Similar to tin(II) oxide in its amphoteric nature but differs in its applications and toxicity.

Germanium(II) oxide (GeO): Shares similar chemical properties but is less commonly used compared to tin(II) oxide

Uniqueness of Tin(II) Oxide:

Versatility: Tin(II) oxide’s amphoteric nature and reducing properties make it highly versatile in various chemical reactions and industrial applications.

Nanostructures: The ability to form nanostructures enhances its applications in modern technology, such as in energy storage and catalysis

Propiedades

Número CAS |

21651-19-4 |

|---|---|

Fórmula molecular |

OSn |

Peso molecular |

134.71 g/mol |

Nombre IUPAC |

oxygen(2-);tin(2+) |

InChI |

InChI=1S/O.Sn/q-2;+2 |

Clave InChI |

CJGYQECZUAUFSN-UHFFFAOYSA-N |

SMILES |

O=[Sn] |

SMILES canónico |

[O-2].[Sn+2] |

Punto de ebullición |

Decomposes (NIOSH, 2016) Decomposes |

Densidad |

6.3 (NIOSH, 2016) 6.45 g/cm³ 6.3 |

melting_point |

1976 °F @ 600 mmHg. (Decomposes) (NIOSH, 2016) 1976°F@600 mmHg (decomposes) (600 mmHg): 1976°F (Decomposes) |

Key on ui other cas no. |

21651-19-4 |

Descripción física |

Tin(ii) oxide appears as brownish-black powder or black to blue-black crystalline solid. Mp: 1080°C (decomposes); density: 6.45 g cm-3. Insoluble in water. DryPowder; OtherSolid BLUE-TO-BLACK CRYSTALLINE POWDER. Brownish-black powder or black to blue-black crystalline solid. Brownish-black powder. |

Pictogramas |

Irritant; Health Hazard |

Solubilidad |

Insoluble (NIOSH, 2016) Solubility in water: none Insoluble |

Presión de vapor |

0 mm Hg (approx) (NIOSH, 2016) 0 mmHg 0 mmHg (approx) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)

![2-[(2-bromophenyl)methylidene]propanedinitrile](/img/structure/B1293771.png)